HPPD Inhibition: Potency of 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid Compared to Halogenated Analogs
6-Fluoro-2-(4-hydroxyphenyl)benzoic acid inhibits porcine liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89-90 nM [1]. This potency is intermediate compared to its 6-chloro and 4-fluoro analogs. The 6-chloro derivative exhibits a 4.5-fold greater potency (IC50 = 20 nM), while the 4-fluoro derivative is 3-fold more potent (IC50 = 30 nM) [2][3]. These data demonstrate that the specific halogen and its position on the biphenyl scaffold are critical determinants of HPPD inhibitory activity, and that 6-fluoro substitution yields a distinct, quantifiable potency profile.
| Evidence Dimension | HPPD inhibition (IC50) |
|---|---|
| Target Compound Data | 89-90 nM |
| Comparator Or Baseline | 6-Chloro-2-(4-hydroxyphenyl)benzoic acid: 20 nM; 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid: 30 nM |
| Quantified Difference | 6-Chloro analog is 4.5x more potent; 4-Fluoro analog is 3x more potent |
| Conditions | Porcine liver HPPD, in vitro enzyme assay |
Why This Matters
Enables researchers to select a specific halogenation pattern for structure-activity relationship (SAR) studies or when intermediate HPPD inhibition is desired.
- [1] BindingDB. (n.d.). BDBM50403928 (CHEMBL307048). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
- [2] BindingDB. (n.d.). BDBM50403921 (CHEMBL309664). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403921 View Source
- [3] BindingDB. (n.d.). BDBM50403929 (CHEMBL76394). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403929 View Source
